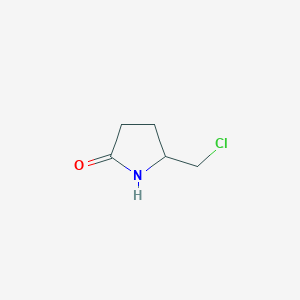

(5R)-5-(Chloromethyl)-2-pyrrolidinone

Description

(5R)-5-(Chloromethyl)-2-pyrrolidinone is a chiral lactam compound featuring a five-membered pyrrolidinone ring (a cyclic amide) with a chloromethyl (–CH2Cl) substituent at the 5-position. The (5R) configuration denotes the stereochemistry of the chloromethyl group. This compound is primarily utilized as a reactive intermediate in pharmaceutical synthesis and polymer chemistry due to the electrophilic nature of the chloromethyl group, which facilitates nucleophilic substitution reactions .

Properties

IUPAC Name |

5-(chloromethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO/c6-3-4-1-2-5(8)7-4/h4H,1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUZYLPIDORLKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(CHLOROMETHYL)PYRROLIDIN-2-ONE can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a green and efficient reaction route for the synthesis of pyrrolidin-2-ones involves the photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This method is advantageous as it can be carried out under mild conditions without the use of metals.

Industrial Production Methods

In industrial settings, the production of (S)-5-(CHLOROMETHYL)PYRROLIDIN-2-ONE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally involve similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(CHLOROMETHYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted pyrrolidinones.

Scientific Research Applications

(S)-5-(CHLOROMETHYL)PYRROLIDIN-2-ONE has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of biological systems and as a precursor for the synthesis of biologically active molecules.

Industry: The compound can be used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which (S)-5-(CHLOROMETHYL)PYRROLIDIN-2-ONE exerts its effects depends on its specific application. In medicinal chemistry, for instance, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely based on the specific context of its use.

Comparison with Similar Compounds

Key Properties :

- Appearance : Colorless to pale yellow crystalline solid .

- Melting Point : ~74–76°C .

- Solubility : Soluble in polar organic solvents (e.g., alcohols, ethers, chlorinated hydrocarbons) .

- Reactivity : The chloromethyl group enables functionalization, making it valuable for synthesizing chiral ligands, drug candidates, and modified polymers .

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below compares (5R)-5-(Chloromethyl)-2-pyrrolidinone with key analogues:

Functional Group Reactivity

- Chloromethyl vs. Hydroxymethyl: The chloromethyl group in this compound is more reactive toward nucleophilic substitution (e.g., with amines or thiols) compared to the hydroxymethyl group in (5R)-5-(Hydroxymethyl)-2-pyrrolidinone. This makes the former preferable for covalent immobilization in polymers or prodrug synthesis .

- Pyrrolidinone vs. Oxazolidinone: The pyrrolidinone ring (lactam) is less strained than oxazolidinone, leading to slower hydrolysis but higher thermal stability. Oxazolidinones are often used in antibiotics (e.g., linezolid), whereas pyrrolidinones are common in peptide mimetics .

Physicochemical Properties

- Hydrophilicity: The presence of a carbonyl group in pyrrolidinone derivatives increases polarity. N-(3-Aminopropyl)-2-pyrrolidinone exhibits higher water regain (5.19 mmol/g N) than this compound due to its amino group, which forms hydrogen bonds .

- Analytical Behavior: Under HPLC conditions (C18 column, 0.8 mL/min flow rate), 2-pyrrolidinone elutes at ~7 min. Chloromethyl substitution likely increases retention time due to added hydrophobicity .

Research Findings and Data

Modification Efficiency in Polymers

| Resin Type | Nitrogen Content (mmol/g) | Modification Yield (%) | Water Regain (g/g) |

|---|---|---|---|

| trans-1,4-Diaminocyclohexane-modified | 5.75 | 88.3 | 1.43 |

| N-(3-Aminopropyl)-2-pyrrolidinone | 5.19 | 74.6 | 1.12 |

| N-(3-Aminopropyl)-2-pipecoline | 4.22 | 69.2 | 0.98 |

Key Insight: The chloromethyl group’s substitution efficiency correlates with the nucleophilicity of the modifying agent. Pyrrolidinone-based resins exhibit moderate hydrophilicity, balancing polarity and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.